molecular formula C27H36N2O4S B4214267 4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE

4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4214267
M. Wt: 484.7 g/mol
InChI Key: XNPLJKXBINMSTC-UHFFFAOYSA-N
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Description

4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzenesulfonamide group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperidine with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the development of new materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine. This action is mediated through its binding to transporter proteins and altering their function, leading to increased neurotransmitter levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-cyclohexyl-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4S/c1-21-18-25(34(31,32)28-24-10-6-3-7-11-24)12-13-26(21)33-20-27(30)29-16-14-23(15-17-29)19-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,18,23-24,28H,3,6-7,10-11,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPLJKXBINMSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-CYCLOHEXYL-3-METHYLBENZENE-1-SULFONAMIDE

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